Substance P(1-7) TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

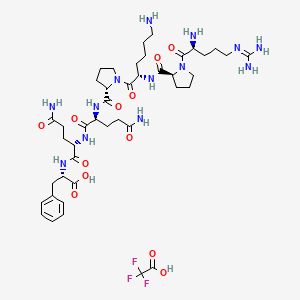

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65N13O10.C2HF3O2/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24;3-2(4,5)1(6)7/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48);(H,6,7)/t25-,26-,27-,28-,29-,30-,31-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJNGAVSGJSPNQ-OSSAIMHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66F3N13O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1014.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Substance P(1-7) TFA and its biological function?

An In-depth Examination of the N-Terminal Fragment of Substance P: From Chemical Properties to Biological Function and Therapeutic Potential

Abstract

Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP). The trifluoroacetate (B77799) salt (TFA) is a common formulation for this peptide, enhancing its stability and solubility for research applications. While initially considered an inactive metabolite, Substance P(1-7) has emerged as a biologically active molecule with distinct functions, often acting as a modulator or antagonist of the effects of its parent peptide. This technical guide provides a comprehensive overview of Substance P(1-7) TFA, detailing its chemical characteristics, biological functions, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this intriguing peptide fragment in areas such as pain modulation, cardiovascular regulation, and neuroinflammation.

Chemical Properties and Formulation

Substance P(1-7) is a heptapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe.[1][2] The trifluoroacetate (TFA) salt form is commonly used in research due to its ability to improve the peptide's stability and solubility in aqueous solutions. The presence of the TFA counter-ion does not alter the biological activity of the peptide itself.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe |

| Molecular Formula | C43H66F3N13O12 |

| Molecular Weight | 1014.06 g/mol [1][2][4] |

| Appearance | White to off-white solid[1][2] |

| Solubility | Water (≥ 50 mg/mL), DMSO, PBS (pH 7.2)[1] |

| Storage | Powder: -20°C to -80°C for long-term storage. In solvent: -20°C for up to 1 month, -80°C for up to 6 months.[1][2] |

Biological Function and Mechanism of Action

Substance P(1-7) exhibits a range of biological activities, often counteracting the effects of full-length Substance P. Its primary role is that of a neuromodulator, fine-tuning neuronal responses in the central and peripheral nervous systems.

Pain Modulation

A significant body of research points to the anti-nociceptive (pain-reducing) properties of Substance P(1-7). It has been shown to prevent morphine-induced spontaneous pain behavior through a mechanism involving the spinal NMDA-NO cascade. Unlike its parent molecule, which is pro-nociceptive, the N-terminal fragment SP(1-7) can inhibit the release of excitatory neurotransmitters in the spinal cord.

Cardiovascular Regulation

When applied to the nucleus tractus solitarius, a key region in the brainstem for cardiovascular control, this compound induces depressor (blood pressure lowering) and bradycardic (heart rate slowing) effects.[1][2][5] This suggests a role in the central regulation of blood pressure and heart rate.

Antagonism of Substance P-Induced Behaviors

Substance P(1-7) acts as a potent antagonist to aversive behaviors induced by Substance P and its C-terminal fragments.[1][2] Low picomolar doses of Substance P(1-7) can significantly reduce scratching, biting, and licking behaviors elicited by intrathecal injections of SP.[1][2]

Neuroinflammation and Other Functions

Emerging evidence suggests that Substance P(1-7) may also play a role in modulating neuroinflammatory processes. Its ability to counteract some of the pro-inflammatory effects of Substance P makes it a molecule of interest for neurological diseases with an inflammatory component.

Quantitative Biological Data

The following tables summarize key quantitative data regarding the binding affinity and functional activity of Substance P(1-7).

Table 2: Binding Affinity of Substance P(1-7)

| Ligand | Preparation | Receptor/Binding Site | Kd (nM) | Bmax (fmol/mg protein) |

| [3H]SP(1-7) | Mouse Brain Membranes | SP(1-7) specific site | 2.5 | 29.2 |

| [3H]SP(1-7) | Mouse Spinal Cord Membranes | High-affinity SP(1-7) site | 0.03 | 0.87 |

| [3H]SP(1-7) | Mouse Spinal Cord Membranes | Low-affinity SP(1-7) site | 5.4 | 19.6 |

Table 3: Functional Activity of Substance P(1-7)

| Assay | System | Effect | IC50 / EC50 / Dose |

| Aversive Behavior Antagonism | In vivo (mice) | Inhibition of SP-induced scratching | 1.0-4.0 pmol (i.t.) |

| Aversive Behavior Antagonism | In vivo (mice) | Inhibition of SP(5-11)-induced scratching | 1.0-4.0 pmol (i.t.) |

| Cardiovascular Regulation | In vivo (rats) | Depressor and bradycardic effects | Not Quantified |

| NK1 Receptor Internalization | Rat Striatal Slices | Induction of internalization | ~10 nM |

| CCL2 Release | LAD2 Human Mast Cells | Minimal induction | > 10 µM |

Signaling Pathways

Substance P(1-7) exerts its effects through complex signaling pathways, most notably by modulating the N-methyl-D-aspartate (NMDA) receptor and the subsequent nitric oxide synthase (NOS) cascade.

Modulation of NMDA Receptor Activity

Substance P(1-7) interacts with the NMDA receptor complex, although not at the primary glutamate (B1630785) or glycine (B1666218) binding sites. This interaction is thought to be allosteric, modulating the receptor's response to glutamate. This modulation can lead to a reduction in neuronal excitability, contributing to its anti-nociceptive effects.

References

An In-depth Technical Guide to the Mechanism of Action of Substance P(1-7) TFA in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substance P(1-7) (SP(1-7)), the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), is an active neuromodulator in the central nervous system (CNS) with a distinct pharmacological profile from its parent peptide. This technical guide delineates the current understanding of the mechanism of action of SP(1-7) TFA, focusing on its receptor interactions, signaling pathways, and downstream physiological effects. Evidence suggests that SP(1-7) primarily acts through specific, non-NK-1 binding sites and potentially Mas-related G protein-coupled receptors (Mrgprs), to modulate key neurotransmitter systems, including the dopaminergic and glutamatergic pathways. These actions underscore its potential as a therapeutic target for a range of neurological and psychiatric disorders.

Receptor Interactions

SP(1-7) exhibits a unique receptor binding profile, distinguishing it from the full-length SP, which preferentially binds to the neurokinin-1 (NK-1) receptor.

Specific Non-NK-1 Binding Sites

Radioligand binding studies have demonstrated the presence of high-affinity binding sites for SP(1-7) in various regions of the CNS that are distinct from the classical NK-1, NK-2, or NK-3 tachykinin receptors.[1] These sites are saturable and exhibit stereospecificity.

Mas-Related G Protein-Coupled Receptors (Mrgprs)

Emerging research indicates that SP and its fragments can interact with Mrgprs. While SP has been shown to activate MrgprA1, the direct binding affinity and functional activity of SP(1-7) at this receptor are still under active investigation.[2][3] The EC50 of SP for MrgprA1 is in the micromolar range.[4]

Data Presentation: Binding Affinities of Substance P(1-7) in the CNS

| Brain Region/Cell Line | Receptor/Binding Site | Ligand | K_d (nM) | K_i (nM) | B_max (fmol/mg protein) | Reference |

| Mouse Brain | SP(1-7) specific site | [³H]SP(1-7) | 2.5 | - | 29.2 | [5] |

| Mouse Spinal Cord | SP(1-7) specific site (high affinity) | [³H]SP(1-7) | 0.03 | - | 0.87 | [5] |

| Mouse Spinal Cord | SP(1-7) specific site (low affinity) | [³H]SP(1-7) | 5.4 | - | 19.6 | [5] |

| Rat Brain | SP(1-7) specific site | [³H]SP(1-7) | 4.4 | 4.2 | - | [6] |

| Rat Spinal Cord | SP(1-7) specific site (high affinity) | [³H]SP(1-7) | 0.5 | - | - | [6] |

| Rat Spinal Cord | SP(1-7) specific site (low affinity) | [³H]SP(1-7) | >12 | - | - | [6] |

Signaling Pathways

The binding of SP(1-7) to its receptors initiates intracellular signaling cascades that modulate neuronal function. The precise G-protein coupling of the specific SP(1-7) receptor is not fully elucidated, but downstream effects point towards the involvement of pathways that regulate neurotransmitter release and receptor expression.

Modulation of Dopaminergic System

SP(1-7) has been shown to modulate dopamine (B1211576) (DA) release in the substantia nigra and nucleus accumbens.[1][7] This modulation is complex, with evidence suggesting both stimulatory and inhibitory effects depending on the context. Furthermore, SP(1-7) can regulate the gene expression of the dopamine D2 receptor.[1][8]

Modulation of Glutamatergic System

SP(1-7) interacts with the glutamatergic system, particularly by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.[9][10] This interaction can be either inhibitory or potentiating, depending on the temporal relationship of administration, suggesting a role in synaptic plasticity.[9]

Diagram: Putative Signaling Pathway of Substance P(1-7) in a CNS Neuron

Caption: Putative signaling cascade of Substance P(1-7) in the central nervous system.

Downstream Effects in the Central Nervous System

The molecular actions of SP(1-7) translate into significant physiological and behavioral effects.

Data Presentation: Functional Effects of Substance P(1-7) in the CNS

| Effect | Model System | Concentration/Dose | EC₅₀/IC₅₀ | Outcome | Reference |

| Dopamine Release | Rat striatal slices | 0.1 - 1 nM | ~0.1-1 nM | Increased dopamine outflow | [9] |

| Modulation of NMDA-induced behavior | Mouse spinal cord | 1 nmol (i.t.) | - | Inhibition of phasic NMDA activity, potentiation of tonic NMDA activity | [9] |

| Antagonism of SP-induced aversive behavior | Mice | 1.0 - 4.0 pM (i.t.) | - | Significant reduction in aversive behaviors | [11] |

| Stimulation of Motor Behavior | Rat substantia nigra | - | - | Enhanced rearing, sniffing, and locomotor activity | [1] |

Experimental Protocols

Radioligand Binding Assay for SP(1-7) Receptors

Objective: To determine the binding affinity (K_d) and density (B_max) of SP(1-7) binding sites in CNS tissue.

Methodology:

-

Membrane Preparation: Homogenize brain or spinal cord tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, followed by a high-speed centrifugation to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.

-

Binding Reaction: Incubate the membrane preparation with increasing concentrations of [³H]SP(1-7) in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled SP(1-7).

-

Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine K_d and B_max values.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay to characterize SP(1-7) receptors.

In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of SP(1-7) on extracellular dopamine levels in specific brain regions of freely moving animals.

Methodology:

-

Surgical Implantation: Stereotaxically implant a guide cannula into the target brain region (e.g., nucleus accumbens or striatum) of an anesthetized animal.

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before, during, and after the administration of SP(1-7) into the perfusion fluid.

-

Neurotransmitter Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the dopamine levels as a percentage of the baseline pre-treatment levels.

Diagram: In Vivo Microdialysis Experimental Setup

Caption: Schematic of an in vivo microdialysis experiment to measure dopamine release.

Conclusion and Future Directions

Substance P(1-7) TFA is a bioactive peptide with a complex and distinct mechanism of action in the CNS. Its ability to modulate dopaminergic and glutamatergic neurotransmission through specific non-NK-1 receptors highlights its potential for therapeutic development. Future research should focus on the definitive identification and cloning of the specific SP(1-7) receptor(s), a more detailed characterization of its interaction with Mrgprs, and a thorough elucidation of the downstream signaling cascades. A deeper understanding of these aspects will be crucial for the rational design of novel drugs targeting this system for the treatment of various CNS disorders.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Substance P activates Mas-related G protein–coupled receptors to induce itch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. misterx95.myds.me [misterx95.myds.me]

- 4. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]

- 5. youtube.com [youtube.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substance P signalling in primary motor cortex facilitates motor learning in rats | PLOS One [journals.plos.org]

- 9. jneurosci.org [jneurosci.org]

- 10. Substance P Modulates NMDA Responses and Causes Long-Term Protein Synthesis-Dependent Modulation of the Lamprey Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Modulator: A Technical Guide to Substance P(1-7) and its Interplay with Substance P

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a well-established neurotransmitter and neuromodulator involved in a myriad of physiological and pathological processes, including pain transmission, neurogenic inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[2] Emerging evidence has highlighted the crucial role of SP's metabolites in regulating its own activity. This technical guide provides an in-depth exploration of the N-terminal fragment, Substance P(1-7) (SP(1-7)), as a key endogenous modulator of Substance P. We will delve into its formation, its distinct and often opposing biological activities, its interaction with receptor systems, and the experimental methodologies used to elucidate its function. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the SP-SP(1-7) axis.

Introduction: The Substance P System

Substance P is widely distributed throughout the central and peripheral nervous systems.[3] Upon release, often triggered by noxious stimuli, SP binds to and activates the NK1R.[3] This receptor is coupled to Gq/11 and Gs proteins, initiating downstream signaling cascades that lead to neuronal excitation, vasodilation, plasma extravasation, and immune cell activation.[4][5] These effects collectively contribute to the phenomena of pain and neurogenic inflammation.[1]

The biological activity of SP is tightly controlled, not only by its release but also by its rapid enzymatic degradation. This degradation gives rise to several peptide fragments, with SP(1-7) being a major metabolite in the central nervous system.[4][6] Initially thought to be an inactive degradation product, SP(1-7) has been shown to possess its own distinct biological activities, often acting to counteract the effects of its parent peptide, Substance P.[6][7] This positions SP(1-7) as a critical endogenous modulator, fine-tuning the intensity and duration of SP signaling.

Substance P(1-7): An Endogenous Modulator

Substance P(1-7) is generated from the enzymatic cleavage of the Phe-Phe bond in the full-length Substance P molecule. This heptapeptide (B1575542) has been demonstrated to act as a potent modulator of SP's actions in various biological systems.[6] In contrast to the pro-nociceptive and pro-inflammatory effects of SP, SP(1-7) often exhibits anti-nociceptive and anti-inflammatory properties.[8]

A key aspect of SP(1-7)'s modulatory role lies in its interaction with receptor systems. While it does not appear to bind with high affinity to the NK1R, it has been shown to down-regulate NK1R binding, suggesting an indirect mechanism of modulation.[5] Furthermore, studies have identified specific, high-affinity binding sites for SP(1-7) that are distinct from the NK1R, indicating that it may act through its own receptor to exert its biological effects.[9]

Quantitative Data: Binding Affinities and Functional Potencies

The following tables summarize the available quantitative data for Substance P and Substance P(1-7) from various in vitro and in vivo studies. These values provide a comparative basis for understanding their interaction with target receptors and their functional efficacy.

Table 1: Receptor Binding Affinities

| Ligand | Receptor/Binding Site | Preparation | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Ki (nM) | Reference |

| Substance P | NK1R | Cortical glial cells (mouse) | 125I-BH-SP | 0.33 | 14.4 (per dish) | - | [10] |

| Substance P | NK1R | Rat brain synaptosomes | 125I-BH-SP | - | - | 0.38 | [10] |

| Substance P(1-7) | SP(1-7) binding site | Brain (mouse) | 3H-SP(1-7) | 2.5 | 29.2 | - | [9] |

| Substance P(1-7) | SP(1-7) binding site | Spinal cord (mouse) - High affinity | 3H-SP(1-7) | 0.03 | 0.87 | - | [9] |

| Substance P(1-7) | SP(1-7) binding site | Spinal cord (mouse) - Low affinity | 3H-SP(1-7) | 5.4 | 19.6 | - | [9] |

Table 2: Functional Potencies

| Ligand | Assay | Cell Line/Tissue | Parameter Measured | EC50 (nM) | IC50 (µM) | Reference |

| Substance P | Phosphatidylinositol turnover | Cortical glial cells (mouse) | IP accumulation | 0.36 | - | [10] |

| Substance P | cAMP accumulation | HEK293 cells expressing NK1R | cAMP levels | 2.2 | - | [11] |

| Substance P | Intracellular Calcium Mobilization | HEK293 cells expressing NK1R | [Ca2+]i | 11.8 | - | [3][12] |

| Substance P | Intracellular Calcium Mobilization | HEK293T cells expressing hNK1R | [Ca2+]i | ~3.16 | - | [13] |

| Substance P | cAMP accumulation | HEK293T cells expressing hNK1R | cAMP levels | ~158 | - | [13] |

| Substance P(1-7) | [125I]α-bungarotoxin binding | BC3H-1 cell membranes | Toxin binding | - | 108 | [14] |

| Substance P(1-7) | MRGPRX2 Activation | HEK293 cells expressing MRGPRX2 | Ca2+ mobilization | No significant activation | - | [15] |

| Substance P(1-7) | Mast Cell Degranulation | LAD2 human mast cells | β-hexosaminidase release | No significant activation | - | [15] |

Signaling Pathways

Substance P - NK1R Signaling

Activation of the NK1R by Substance P initiates multiple intracellular signaling cascades. The canonical pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5] This pathway is crucial for the excitatory effects of SP. Additionally, the NK1R can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][5]

Substance P(1-7) Modulatory Pathway

The precise signaling mechanism for Substance P(1-7) is still under investigation due to the yet-unidentified nature of its specific receptor. However, its functional antagonism of Substance P's effects is well-documented. SP(1-7) is known to down-regulate NK1R binding, which could occur through various indirect mechanisms, potentially involving its own receptor. The activation of this putative SP(1-7) receptor is hypothesized to initiate a signaling cascade that ultimately leads to the observed anti-nociceptive and anti-inflammatory outcomes.

Experimental Protocols

Radioligand Binding Assay for NK1R

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.[16][17]

Materials:

-

Membrane preparation from cells or tissues expressing NK1R.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[16]

-

Radiolabeled Substance P (e.g., [³H]SP or ¹²⁵I-Bolton-Hunter SP).

-

Unlabeled competitor compounds (Substance P, Substance P(1-7), etc.).

-

96-well plates.

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Vacuum filtration manifold.

-

Scintillation counter and vials.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration.[16]

-

Assay Setup: In a 96-well plate, add in the following order:

-

Binding buffer.

-

A range of concentrations of the unlabeled competitor compound.

-

A fixed concentration of the radiolabeled ligand (typically at or near its Kd).

-

Membrane preparation to initiate the binding reaction.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled SP).

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Calculate the IC₅₀ value and then the Ki value using the Cheng-Prusoff equation.[18]

Intracellular Calcium Mobilization Assay

This protocol measures the ability of SP and its analogues to induce intracellular calcium release in cells expressing the NK1R.[19][20]

Materials:

-

Cells expressing NK1R (e.g., HEK293-NK1R).

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[20][21]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compounds (Substance P, Substance P(1-7)).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.[13]

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for a specified time (e.g., 45-60 minutes) at 37°C.[22]

-

Baseline Measurement: Wash the cells to remove excess dye. Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.[19]

-

Compound Addition: Add the test compounds at various concentrations to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: For each concentration, calculate the peak fluorescence response or the area under the curve. Plot the response against the log concentration of the agonist to determine the EC₅₀ value.

cAMP Accumulation Assay

This protocol determines the effect of SP and its analogues on intracellular cAMP levels, indicative of Gαs coupling of the NK1R.[13][23]

Materials:

-

Cells expressing NK1R (e.g., CHO-K1 or HEK293).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[23]

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based).

-

Test compounds (Substance P, Substance P(1-7)).

-

Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Preparation: Harvest and resuspend cells in stimulation buffer to the desired concentration.[24]

-

Assay Setup: In a 384-well plate, add the cells and the test compounds at various concentrations.[23]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production.[23]

-

Detection: Add the detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves cell lysis and the addition of reagents that will generate a signal inversely or directly proportional to the amount of cAMP produced.

-

Signal Reading: After a final incubation period, read the plate on a compatible plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the sample readings to cAMP concentrations. Plot the cAMP concentration against the log concentration of the agonist to determine the EC₅₀ value.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used model of acute inflammation to assess the anti-inflammatory effects of test compounds.[7][8][25]

Materials:

-

Rodents (rats or mice).

-

Carrageenan solution (e.g., 1% in sterile saline).[25]

-

Test compounds (Substance P, Substance P(1-7)) dissolved in a suitable vehicle.

-

Parenteral administration equipment (syringes, needles).

-

Plethysmometer or calipers to measure paw volume/thickness.

Procedure:

-

Acclimatization: Acclimatize animals to the experimental conditions.

-

Baseline Measurement: Measure the baseline paw volume or thickness of the right hind paw.

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a specified time before the carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar surface of the right hind paw.[26]

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[26]

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Compare the paw edema in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition of edema.

Conclusion

Substance P(1-7) is an important endogenous modulator of Substance P, playing a crucial role in attenuating its pro-nociceptive and pro-inflammatory effects. Its distinct pharmacological profile, including its interaction with a putative specific receptor, presents a novel avenue for therapeutic intervention. By targeting the SP(1-7) system, it may be possible to develop new classes of analgesics and anti-inflammatory drugs that leverage the body's own regulatory mechanisms. The experimental protocols detailed in this guide provide a framework for the continued investigation of the Substance P-Substance P(1-7) axis and the development of such innovative therapies.

References

- 1. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Pain persists in mice lacking both Substance P and CGRPα signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Substance P receptors in primary cultures of cortical astrocytes from the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pain persists in mice lacking both Substance P and CGRPα signaling [elifesciences.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Effects of substance P on the binding of ligands to nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 21. Neurokinin-1 Receptor Signaling Is Required for Efficient Ca2+ Flux in T-Cell-Receptor-Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. scispace.com [scispace.com]

- 24. revvity.com [revvity.com]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]

An In-Depth Technical Guide to the Receptor Binding Profile and Affinity of Substance P(1-7) TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of Substance P(1-7) trifluoroacetate (B77799) salt (TFA). Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), an endogenous metabolite that modulates the actions of its parent peptide.[1][2] This document summarizes the binding affinities of Substance P(1-7) at various receptors, details the experimental protocols for these binding assays, and illustrates key pathways and workflows using diagrams.

Receptor Binding Profile and Affinity of Substance P(1-7)

Substance P(1-7) exhibits a distinct receptor binding profile, characterized by high affinity for a specific binding site, often referred to as the SP(1-7) or SP N-terminal receptor, which is separate from the classical neurokinin (NK) receptors where Substance P acts as a high-affinity agonist.[1][3]

Quantitative Binding Data

The binding affinity of Substance P(1-7) has been determined in various tissues, primarily through radioligand binding assays using tritiated Substance P(1-7) ([³H]SP(1-7)). The dissociation constant (Kd), a measure of binding affinity, is summarized in the table below. A lower Kd value indicates a higher binding affinity.

| Tissue | Species | Receptor/Binding Site | Radioligand | Affinity (Kd) | Bmax (fmol/mg protein) | Reference |

| Brain | Mouse | SP(1-7) Binding Site | [³H]SP(1-7) | 2.5 nM | 29.2 | [1] |

| Spinal Cord | Mouse | SP(1-7) Binding Site (High Affinity) | [³H]SP(1-7) | 0.03 nM | 0.87 | [1] |

| SP(1-7) Binding Site (Low Affinity) | [³H]SP(1-7) | 5.4 nM | 19.6 | [1] | ||

| Brain | Rat | SP(1-7) Binding Site | [³H]SP(1-7) | 4.4 nM | 200 | [3] |

| Spinal Cord | Rat | SP(1-7) Binding Site (High Affinity) | [³H]SP(1-7) | 0.5 nM | - | [3] |

| SP(1-7) Binding Site (Low Affinity) | [³H]SP(1-7) | >12 nM | - | [3] |

Bmax represents the maximum density of binding sites.

Selectivity Profile

Substance P(1-7) demonstrates high selectivity for its specific binding site with negligible affinity for the neurokinin receptors (NK1, NK2, and NK3).[1][3] Competition binding studies have shown that specific agonists for NK1, NK2, and NK3 receptors do not effectively displace [³H]SP(1-7) from its binding site.[1] Furthermore, Substance P(1-7) does not exhibit agonist activity at the Mas-related G protein-coupled receptor X2 (MRGPRX2).

Experimental Protocols

The following sections detail the methodologies employed in the characterization of the Substance P(1-7) binding site.

Radioligand Binding Assay for Substance P(1-7)

This protocol is a composite based on published studies characterizing the [³H]SP(1-7) binding site.[1][3]

Objective: To determine the binding affinity (Kd) and density (Bmax) of the Substance P(1-7) binding site in a given tissue preparation.

Materials:

-

Tissue of interest (e.g., brain, spinal cord)

-

[³H]Substance P(1-7) (radioligand)

-

Unlabeled Substance P(1-7) TFA

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Peptidase Inhibitors Cocktail (e.g., chymostatin, leupeptin, phosphoramidon)

-

Bovine Serum Albumin (BSA)

-

Glass fiber filters

-

Scintillation fluid and vials

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using the Lowry method).

-

-

Binding Assay:

-

In a series of tubes, add a constant amount of membrane protein.

-

For saturation binding experiments, add increasing concentrations of [³H]SP(1-7).

-

For competition binding experiments, add a fixed concentration of [³H]SP(1-7) and increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a high concentration of unlabeled Substance P(1-7) to a parallel set of tubes.

-

Add the peptidase inhibitors and BSA to the binding buffer to prevent ligand degradation and reduce non-specific binding.

-

Incubate the tubes at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [³H]SP(1-7) and analyze using Scatchard analysis or non-linear regression to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and analyze to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), which can be converted to a Ki (inhibition constant).

-

Visualizations

The following diagrams illustrate key pathways and workflows related to Substance P(1-7) research.

References

- 1. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

Substance P(1-7) TFA: A Modulator of Cellular Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P(1-7) is the N-terminal heptapeptide (B1575542) fragment of the neuropeptide Substance P (SP), an undecapeptide of the tachykinin family. While Substance P is a well-characterized neurotransmitter and neuromodulator involved in pain, inflammation, and various physiological processes primarily through the neurokinin-1 receptor (NK1R), its metabolite, Substance P(1-7), exhibits distinct biological activities. Often acting as a modulator or antagonist of SP's effects, Substance P(1-7) has garnered interest for its potential therapeutic applications, particularly in analgesia and the modulation of opioid dependence.[1][2][3] This technical guide provides a comprehensive overview of the signaling pathways modulated by Substance P(1-7), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Signaling Pathways Modulated by Substance P(1-7)

Substance P(1-7) exerts its effects by selectively modulating specific intracellular signaling cascades. Notably, its actions diverge significantly from those of its parent peptide, Substance P. The primary pathways influenced by Substance P(1-7) are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, while it has been shown to be inactive on the cyclic Adenosine Monophosphate (cAMP) and intracellular calcium mobilization pathways under specific contexts.

Inhibition of the MAPK/ERK Signaling Pathway

A key mechanism of action for Substance P(1-7) is its ability to inhibit the activation of the ERK pathway, particularly in the context of nociceptive signaling.[4] Studies have demonstrated that intrathecal administration of Substance P(1-7) dose-dependently attenuates capsaicin-induced phosphorylation of ERK in the spinal cord of mice.[4] This inhibitory effect on a critical pain signaling pathway underscores the anti-nociceptive potential of this peptide fragment. The effect is specific, as it is reversed by a Substance P(1-7) antagonist, [D-Pro(2), D-Phe(7)]substance P(1-7).[4]

Lack of Modulation of the cAMP Signaling Pathway

In contrast to Substance P, which can stimulate cAMP production through Gs-protein coupled NK1 receptors, Substance P(1-7) has been found to be inactive in this signaling pathway.[5][6][7] Studies utilizing NK1R-expressing human embryonic kidney (HEK293T) and Chinese hamster ovary (CHO) cells have shown that Substance P(1-7) does not induce an increase in intracellular cAMP levels, even at high concentrations.[6][7] This indicates that Substance P(1-7) does not engage the Gs-protein signaling cascade downstream of the NK1 receptor.

No Effect on Intracellular Calcium Mobilization via MRGPRX2

Substance P is known to activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, leading to intracellular calcium mobilization and degranulation.[8][9] However, its N-terminal fragment, Substance P(1-7), does not share this activity.[8][9] In studies using HEK293 cells expressing MRGPRX2 and LAD2 human mast cells, Substance P(1-7) failed to induce any significant increase in intracellular calcium levels.[8][9] This further highlights the distinct pharmacological profile of Substance P(1-7) compared to its parent peptide.

The Putative Substance P(1-7) Receptor

The distinct pharmacological profile of Substance P(1-7) and the reversal of its effects by a specific antagonist suggest that it acts through a unique receptor, which is yet to be cloned and fully characterized.[1][4][10] Binding studies have identified high-affinity binding sites for radiolabeled Substance P(1-7) in mouse and rat brain and spinal cord membranes.[1][10] These binding sites are distinct from the classical neurokinin receptors (NK1, NK2, and NK3) and opioid receptors.[1] The existence of this putative receptor provides a molecular basis for the specific signaling events modulated by Substance P(1-7).

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the effects of Substance P(1-7) on the described signaling pathways.

Table 1: Modulation of ERK Phosphorylation by Substance P(1-7)

| Parameter | Value/Observation | Cell/Tissue Type | Experimental Context | Reference |

| Effect on ERK Phosphorylation | Dose-dependent inhibition | Mouse Dorsal Spinal Cord | In vivo, following capsaicin-induced nociception | [4] |

| Effective Doses | 20-80 nmol (intrathecal) | Mouse | In vivo | [4] |

| Antagonist | [D-Pro(2), D-Phe(7)]substance P(1-7) | Mouse Dorsal Spinal Cord | Reverses the inhibitory effect of SP(1-7) | [4] |

Table 2: Effect of Substance P(1-7) on cAMP Production

| Parameter | Value/Observation | Cell Type | Experimental Context | Reference |

| cAMP Production | Inactive | NK1R-expressing HEK293T and CHO cells | In vitro cAMP accumulation assay | [6][7] |

| Concentration Tested | Up to high concentrations | NK1R-expressing HEK293T and CHO cells | In vitro | [6][7] |

| Comparison | Substance P and its C-terminal fragments actively increase cAMP | NK1R-expressing HEK293T and CHO cells | In vitro | [6][7] |

Table 3: Effect of Substance P(1-7) on Intracellular Calcium Mobilization

| Parameter | Value/Observation | Cell Type | Experimental Context | Reference |

| Intracellular Ca2+ Mobilization | No significant activation | MRGPRX2-expressing HEK293 cells and LAD2 human mast cells | In vitro calcium imaging with Fura-2 | [8][9] |

| EC50 | Not determinable (inactive) | MRGPRX2-expressing HEK293 cells and LAD2 human mast cells | In vitro | [8][9] |

| Comparison | Substance P potently induces Ca2+ mobilization (EC50 ≈ 1.8 µM in LAD2 cells) | LAD2 human mast cells | In vitro | [9] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Western Blotting for ERK Phosphorylation

Objective: To determine the effect of Substance P(1-7) on capsaicin-induced ERK phosphorylation in the spinal cord.

Methodology:

-

Animal Model: Male ddY mice are used.

-

Treatment:

-

Nociception is induced by intraplantar injection of capsaicin (e.g., 400 and 1600 ng/paw) into the hind paw.

-

Substance P(1-7) (20-80 nmol) is administered via intrathecal injection.

-

In antagonist studies, [D-Pro(2), D-Phe(7)]substance P(1-7) is co-injected with Substance P(1-7).

-

-

Tissue Collection: At a specified time point after treatment, mice are euthanized, and the lumbar spinal cord is dissected.

-

Protein Extraction:

-

The dorsal half of the spinal cord is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

The homogenate is centrifuged, and the supernatant containing the protein lysate is collected.

-

Protein concentration is determined using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

-

Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK or a loading control (e.g., β-actin).[4]

cAMP Accumulation Assay

Objective: To measure the effect of Substance P(1-7) on intracellular cAMP levels in NK1R-expressing cells.

Methodology:

-

Cell Culture: HEK293T or CHO cells stably expressing the human NK1 receptor are cultured in appropriate media.

-

Assay Preparation:

-

Cells are seeded into 96-well plates.

-

On the day of the assay, the culture medium is replaced with an assay buffer (e.g., Hanks' balanced salt solution with 20 mM HEPES).

-

-

cAMP Detection:

-

A luminescent cAMP detection kit (e.g., GloSensor™ cAMP Assay) is used. The reagent, containing a genetically engineered luciferase, is added to the cells and incubated to allow it to enter the cells.

-

-

Compound Treatment:

-

A baseline luminescence reading is taken.

-

Cells are treated with various concentrations of Substance P(1-7), Substance P (as a positive control), or vehicle.

-

-

Signal Measurement: Luminescence is measured at specified time points after compound addition using a plate reader. An increase in cAMP leads to a conformational change in the luciferase, resulting in an increase in light output.

-

Data Analysis: The change in luminescence is calculated relative to the baseline and normalized to the response induced by a known adenylyl cyclase activator like forskolin. Dose-response curves are generated to determine EC50 values.[6][7]

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of Substance P(1-7) to induce intracellular calcium release in MRGPRX2-expressing cells.

Methodology:

-

Cell Culture: HEK293 cells stably expressing MRGPRX2 or LAD2 mast cells are used.

-

Calcium Indicator Loading:

-

Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, in a suitable buffer.

-

The cells are incubated to allow for de-esterification of the dye.

-

-

Cell Stimulation:

-

The loaded cells are placed in a fluorometer or a fluorescence plate reader.

-

A baseline fluorescence reading is established.

-

Cells are stimulated with various concentrations of Substance P(1-7), with Substance P serving as a positive control.

-

-

Fluorescence Measurement: The fluorescence intensity is measured at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Data Analysis: The change in the fluorescence ratio upon stimulation is calculated to determine the extent of calcium mobilization. Dose-response curves are plotted to calculate EC50 values.[8][9]

Conclusion

This compound demonstrates a nuanced and highly specific modulation of cellular signaling pathways, distinct from its parent peptide, Substance P. Its primary characterized action is the inhibition of the MAPK/ERK pathway, providing a molecular basis for its anti-nociceptive effects. Conversely, its inactivity in stimulating cAMP production via the NK1 receptor and its inability to induce calcium mobilization through the MRGPRX2 receptor clearly differentiate its signaling profile. The evidence points towards the existence of a novel, specific receptor for Substance P(1-7) that mediates its unique biological activities. Further research into the identity and signaling of this putative receptor will be crucial for fully elucidating the therapeutic potential of Substance P(1-7) and for the development of novel drugs targeting this system. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the intricate signaling landscape of this intriguing neuropeptide fragment.

References

- 1. Specific binding of substance P aminoterminal heptapeptide [SP(1-7)] to mouse brain and spinal cord membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. The substance P(1-7) fragment is a potent modulator of substance P actions in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of ERK phosphorylation by substance P N-terminal fragment decreases capsaicin-induced nociceptive response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]

- 9. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

The Contrasting Roles of Substance P's N-Terminal Fragment, SP(1-7), in Neurogenic Inflammation and Pain Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a well-established neuropeptide, is a key mediator of nociception and neurogenic inflammation. However, its N-terminal metabolite, Substance P(1-7) (SP(1-7)), has emerged as a molecule with a distinct and often opposing biological profile. This technical guide provides an in-depth analysis of the role of SP(1-7) in neurogenic inflammation and pain perception, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. Evidence from preclinical studies demonstrates that while the full-length SP peptide is pro-inflammatory and pro-nociceptive, SP(1-7) exhibits significant anti-nociceptive properties, including anti-allodynic and anti-hyperalgesic effects in various animal models of pain. In the context of neurogenic inflammation, SP(1-7) shows a markedly reduced capacity to induce mast cell degranulation and subsequent release of inflammatory mediators compared to its parent peptide. This guide consolidates the current understanding of SP(1-7), presenting its potential as a therapeutic target for the development of novel analgesics and anti-inflammatory agents.

Introduction

Neurogenic inflammation is a localized inflammatory response initiated by the release of neuropeptides from activated sensory nerve endings. Substance P (SP), an undecapeptide of the tachykinin family, is a primary mediator of this process, contributing to vasodilation, plasma extravasation, and the recruitment of immune cells.[1][2][3] Concurrently, SP plays a crucial role in the transmission of pain signals within the central and peripheral nervous systems.[3][4]

The biological activity of SP is not solely dictated by the full-length peptide. Enzymatic cleavage of SP in vivo generates smaller fragments, with the N-terminal heptapeptide, SP(1-7), being a major metabolite.[5] Accumulating evidence suggests that SP(1-7) is not an inactive byproduct but possesses its own distinct biological functions, which are often antagonistic to those of the parent SP molecule. This guide will explore the differential roles of SP(1-7) in neurogenic inflammation and pain perception, providing a comprehensive resource for researchers and drug development professionals.

Role of Substance P(1-7) in Pain Perception: Anti-Nociceptive Effects

Contrary to the pro-nociceptive actions of Substance P, SP(1-7) has been consistently shown to produce anti-nociceptive effects in various preclinical models of pain. These effects are particularly evident in models of neuropathic and inflammatory pain, where SP(1-7) has been demonstrated to alleviate both mechanical allodynia and thermal hyperalgesia.[5][6]

Quantitative Data: Anti-Allodynic and Anti-Hyperalgesic Effects

The anti-nociceptive efficacy of SP(1-7) has been quantified in several studies. The following tables summarize the key findings, providing a comparative overview of its effects in different pain models.

| Pain Model | Animal Species | Administration Route | Dose of SP(1-7) | Effect on Mechanical Allodynia (Paw Withdrawal Threshold) | Reference |

| Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal (i.p.) | 0.185 - 1.85 µmol/kg | Dose-dependent increase in paw withdrawal threshold, indicating an anti-allodynic effect.[7] | [7] |

| Spinal Cord Injury (SCI) | Rat | Intraperitoneal (i.p.) | 1.85, 18.5, 185 nmol/kg | Cumulative doses significantly alleviated mechanical allodynia.[6] | [6] |

| Acid-Induced Muscle Pain | Mouse | Intramuscular (i.m.) co-injection with acid | 4 - 40 µM | Dose-dependently prevented the development of chronic mechanical hyperalgesia.[8] | [8] |

| Pain Model | Animal Species | Administration Route | Dose of SP(1-7) | Effect on Thermal Hyperalgesia (Paw Withdrawal Latency) | Reference |

| Diabetic Neuropathy (Streptozotocin-induced) | Mouse | Intrathecal (i.t.) | 1.0 - 4.0 pmol | Dose-dependent prolongation of tail-flick latency, indicating an anti-hyperalgesic effect.[9] | [9] |

| Diabetic Neuropathy (Streptozotocin-induced) | Mouse | Intrathecal (i.t.) | Not specified | SP(1-7) amide, a more stable analog, produced a more pronounced prolongation of tail-flick latency compared to non-diabetic mice.[10] | [10] |

Role of Substance P(1-7) in Neurogenic Inflammation

The classical hallmarks of neurogenic inflammation, such as plasma extravasation and mast cell degranulation, are primarily driven by the action of full-length Substance P on the Neurokinin-1 receptor (NK1R).[2][5] In stark contrast, SP(1-7) exhibits a significantly diminished capacity to activate these pro-inflammatory pathways.

Mast Cell Degranulation

Mast cells, key players in neurogenic inflammation, degranulate upon activation by SP, releasing histamine (B1213489) and other inflammatory mediators. Recent studies have identified the Mas-related G protein-coupled receptor X2 (MRGPRX2) on human mast cells as a target for SP. However, the N-terminal fragment SP(1-7) shows little to no activity at this receptor.

Quantitative Data: Mast Cell Activation and Cytokine Release

The differential effects of SP and its fragments on mast cell activation have been quantified by measuring the release of β-hexosaminidase (a marker of degranulation) and the pro-inflammatory chemokine CCL2.

| Peptide | Cell Line | Assay | EC50 Value (µM) | Maximum Response (% of Total Release) | Reference |

| Substance P | LAD2 Human Mast Cells | β-Hexosaminidase Release | 5.9 | ~30% | [11] |

| SP(1-9)-COOH | LAD2 Human Mast Cells | β-Hexosaminidase Release | >10 | ~20% | [11] |

| SP(1-7)-COOH | LAD2 Human Mast Cells | β-Hexosaminidase Release | No significant activity | ~5% (baseline) | [11] |

| Peptide | Cell Line | Assay | EC50 Value (µM) | Maximum CCL2 Release (pg/mL) | Reference |

| Substance P | LAD2 Human Mast Cells | CCL2 Release | 1.8 | ~1200 | [11] |

| SP(1-9)-COOH | LAD2 Human Mast Cells | CCL2 Release | 12 | ~800 | [11] |

| SP(1-7)-COOH | LAD2 Human Mast Cells | CCL2 Release | No significant activity | ~100 (baseline) | [11] |

Plasma Extravasation

Plasma extravasation, the leakage of plasma proteins from blood vessels into the surrounding tissue, is a key feature of neurogenic inflammation induced by SP. While SP is a potent inducer of this phenomenon, direct quantitative evidence for the effect of SP(1-7) on plasma extravasation is limited. However, given its inability to effectively activate mast cells, it is inferred that SP(1-7) does not significantly contribute to plasma extravasation.

Signaling Pathways

The distinct biological activities of Substance P and SP(1-7) can be attributed to their differential engagement with cell surface receptors and downstream signaling cascades.

Substance P Signaling in Inflammation and Pain

Substance P exerts its pro-inflammatory and pro-nociceptive effects primarily through the activation of the Neurokinin-1 receptor (NK1R) , a G-protein coupled receptor (GPCR). In the context of neurogenic inflammation, SP also activates the MRGPRX2 receptor on mast cells.

Substance P(1-7) Signaling in Pain Modulation

The precise receptor and signaling pathway for the anti-nociceptive effects of SP(1-7) are still under investigation. It is clear that SP(1-7) does not effectively bind to NK1R or MRGPRX2. Some studies suggest the involvement of a distinct, yet unidentified, binding site or a modulatory role on other receptor systems, potentially including opioid or sigma receptors.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Assessment of Mechanical Allodynia: Von Frey Test

Objective: To measure the mechanical withdrawal threshold in rodents as an indicator of mechanical allodynia.

Materials:

-

Von Frey filaments of varying calibrated bending forces.

-

Elevated wire mesh platform.

-

Plexiglas enclosures for individual animals.

Procedure:

-

Acclimatization: Place the animal in the Plexiglas enclosure on the elevated wire mesh platform and allow it to acclimate for at least 30-60 minutes before testing.[12]

-

Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.[13]

-

Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Threshold Determination (Up-Down Method):

-

Start with a filament in the middle of the force range.

-

If there is a positive response, the next filament tested is of lower force.

-

If there is no response, the next filament tested is of higher force.

-

The 50% paw withdrawal threshold is calculated using the formula described by Dixon.

-

-

Data Analysis: The 50% paw withdrawal threshold in grams is reported as the mean ± SEM.

Assessment of Thermal Hyperalgesia: Hargreaves Test

Objective: To measure the latency of paw withdrawal from a radiant heat source as an indicator of thermal hyperalgesia.

Materials:

-

Hargreaves apparatus (radiant heat source).

-

Glass platform.

-

Plexiglas enclosures.

Procedure:

-

Acclimatization: Place the animal in the Plexiglas enclosure on the glass platform and allow it to acclimate for at least 30 minutes.[14]

-

Stimulation: Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw.[14]

-

Measurement: Activate the heat source. A timer automatically starts and stops when the animal withdraws its paw. The time is recorded as the paw withdrawal latency.[14]

-

Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.

-

Data Analysis: The paw withdrawal latency in seconds is reported as the mean ± SEM.

Mast Cell Degranulation: β-Hexosaminidase Release Assay

Objective: To quantify mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant.

Materials:

-

LAD2 human mast cell line or primary mast cells.

-

Tyrode's buffer.

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.

-

96-well plates.

-

Spectrophotometer.

Procedure:

-

Cell Stimulation:

-

Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant.

-

Cell Lysis: Lyse the remaining cell pellet with Triton X-100 to determine the total β-hexosaminidase content.

-

Enzymatic Reaction:

-

Add the supernatant and cell lysate to separate wells of a new plate.

-

Add the pNAG substrate solution and incubate at 37°C.[16]

-

-

Measurement: Stop the reaction with a stop solution (e.g., glycine (B1666218) buffer) and measure the absorbance at 405 nm.

-

Calculation: The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.

Measurement of Plasma Extravasation: Evans Blue Assay

Objective: To quantify plasma protein extravasation in tissues.

Materials:

-

Evans Blue dye solution.

-

Spectrophotometer.

Procedure:

-

Dye Injection: Anesthetize the animal and inject Evans Blue dye intravenously (e.g., via the tail vein). Evans Blue binds to serum albumin.[6]

-

Stimulation: Administer the inflammatory stimulus (e.g., intradermal injection of Substance P).

-

Perfusion: After a set time, perfuse the animal with saline to remove intravascular Evans Blue.

-

Tissue Collection and Extraction:

-

Dissect the tissue of interest.

-

Weigh the tissue and incubate it in formamide at 60°C to extract the extravasated Evans Blue.[15]

-

-

Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.[6]

-

Data Analysis: The amount of Evans Blue is quantified using a standard curve and expressed as µg of dye per mg of tissue.

Conclusion and Future Directions

The N-terminal fragment of Substance P, SP(1-7), demonstrates a pharmacological profile that is distinctly different from its parent peptide. Its potent anti-nociceptive effects, coupled with a lack of pro-inflammatory activity on mast cells, position SP(1-7) and its mimetics as promising candidates for the development of novel therapeutics for chronic pain and inflammatory conditions.

Future research should focus on several key areas:

-

Receptor Identification: The definitive identification and characterization of the receptor(s) mediating the anti-nociceptive effects of SP(1-7) is a critical next step.

-

In Vivo Efficacy in Diverse Models: Further studies are needed to evaluate the efficacy of SP(1-7) in a broader range of preclinical models of pain and inflammation, including models that more closely mimic human disease.

-

Pharmacokinetics and Drug Delivery: The development of stable, orally bioavailable analogs of SP(1-7) is essential for its translation into a clinically viable therapeutic.

-

Mechanism of Action: A deeper understanding of the intracellular signaling pathways activated by SP(1-7) will provide valuable insights into its unique biological functions.

By continuing to unravel the complex biology of Substance P and its metabolites, the scientific community can pave the way for the development of more effective and safer treatments for debilitating pain and inflammatory disorders.

References

- 1. Substance P in sensory nerve fibres contributes to the development of oedema in the rat hind paw after thermal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of substance P in microvascular responses in murine joint inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. Pain persists in mice lacking both Substance P and CGRPα signaling [elifesciences.org]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Substance P stimulates production of inflammatory cytokines in human disc cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]

- 10. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]

- 12. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Endogenous Metabolism of Substance P to Substance P(1-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a key neuromodulator implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, and neurogenic responses. The biological activity of SP is tightly regulated by its enzymatic degradation into smaller peptide fragments. Among these, the N-terminal heptapeptide, Substance P(1-7) [SP(1-7)], has emerged as a significant bioactive metabolite, often exhibiting physiological effects that are distinct from, and sometimes antagonistic to, the parent peptide. This technical guide provides a comprehensive overview of the endogenous metabolic conversion of SP to SP(1-7), focusing on the enzymatic pathways, quantitative analysis, and the functional implications of this biotransformation. Detailed experimental protocols and visual representations of the core processes are provided to support researchers in this field.

Introduction

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, exerts its primary effects through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[1] Upon binding, SP triggers a cascade of intracellular signaling events, leading to its diverse physiological actions. However, the in vivo half-life of SP is short due to rapid enzymatic cleavage. This metabolic process is not merely a mechanism of inactivation but also a source of new bioactive molecules. The formation of SP(1-7) is a prime example of this, representing a major metabolic route for SP in the central nervous system.[2] Understanding the enzymes responsible for this conversion and the biological sequelae of SP(1-7) production is crucial for the development of novel therapeutics targeting the substance P system.

Enzymatic Conversion of Substance P to Substance P(1-7)

The cleavage of the Phe⁷-Phe⁸ bond of Substance P is the critical step in the formation of SP(1-7). Several peptidases have been identified as capable of catalyzing this reaction, with Neprilysin (NEP) and Endothelin-Converting Enzyme-1 (ECE-1) being the most prominent.

Neprilysin (NEP)

Neprilysin (EC 3.4.24.11), also known as neutral endopeptidase or enkephalinase, is a zinc-dependent metalloprotease widely distributed in the central nervous system and peripheral tissues.[3][4] NEP is a key enzyme in the degradation of a variety of signaling peptides.[5] It cleaves Substance P at multiple sites, with the Gln⁶-Phe⁷ and Phe⁷-Phe⁸ bonds being primary targets, leading to the formation of SP(1-7).[3]

Endothelin-Converting Enzyme-1 (ECE-1)

Endothelin-Converting Enzyme-1 (EC 3.4.24.71) is another zinc metalloprotease known for its role in the biosynthesis of endothelins. ECE-1 also displays broader substrate specificity and is involved in the metabolism of other peptides, including Substance P.[5] ECE-1 can degrade SP within endosomes following receptor-mediated endocytosis, contributing to the termination of SP signaling.[6]

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic degradation of Substance P and the tissue concentrations of SP and SP(1-7).

Table 1: Kinetic Parameters for Substance P Degradation

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Cleavage Site(s) | Reference |

| MMP-8 | Substance P | 78 ± 14 | 6.87 ± 1.12 | 8.8 x 10⁴ | Gln⁶-Phe⁷, Gly⁹-Leu¹⁰ | [7] |

| MMP-9 | Substance P | 91 ± 15 | 0.42 ± 0.07 | 4.6 x 10³ | Gln⁶-Phe⁷, Gly⁹-Leu¹⁰ | [7] |

| Cathepsin G | Substance P | 1.13 | 6.35 | 5.6 x 10³ | Phe⁷-Phe⁸ | [8] |

Table 2: Tissue Concentrations of Substance P and SP(1-7)

| Tissue | Species | Substance P Concentration (pmol/g) | SP(1-7) Concentration (pmol/g) | Reference |

| Spinal Cord | Mouse | 105.9 ± 8.5 | 1.6 ± 0.5 | [9] |

| Hypothalamus | Rat | 98 ± 12 (basal release) | Not reported | [10] |

Signaling Pathways

Substance P Signaling

Substance P binding to the NK1 receptor initiates a signaling cascade primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[11] This pathway ultimately leads to various cellular responses, including neuronal excitation and inflammation.[12] Additionally, SP/NK1R signaling can activate the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2.[13]

Figure 1. Substance P Signaling Pathway.

Substance P(1-7) Signaling

The precise signaling mechanism of SP(1-7) is less well-defined. It is known to exert biological effects that are often contrary to those of SP, such as antinociception.[2] These effects are mediated through binding sites distinct from the NK1 receptor.[2] The current understanding suggests that SP(1-7) may interact with its own specific, yet to be fully characterized, receptor, leading to downstream effects that counteract SP's actions.

Figure 2. Putative Substance P(1-7) Signaling Pathway.

Experimental Protocols

Quantification of Substance P and SP(1-7) by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of SP and SP(1-7) in biological matrices.

5.1.1. Sample Preparation (Tissue)

-

Excise tissue of interest and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in an appropriate volume of extraction buffer (e.g., 0.5 M acetic acid) to inactivate endogenous peptidases.

-

Boil the homogenate for 10 minutes to further denature enzymes.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.

-

Collect the supernatant containing the peptides.

-

Perform solid-phase extraction (SPE) to clean up and concentrate the peptides. A C18 cartridge is commonly used for this purpose.

-

Elute the peptides from the SPE cartridge and dry the eluate under vacuum.

-

Reconstitute the dried peptide extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column suitable for peptide separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a suitable time to achieve separation of SP and SP(1-7).

-

Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical columns).

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Substance P: Select appropriate precursor and product ions (e.g., based on the charge state and fragmentation pattern).

-

Substance P(1-7): Select appropriate precursor and product ions.

-

-

Internal Standard: A stable isotope-labeled version of SP or a related peptide should be used for accurate quantification.

-

-

Quantification:

-

Generate a standard curve using known concentrations of synthetic SP and SP(1-7).

-

Calculate the concentration of the endogenous peptides in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Figure 3. LC-MS/MS Workflow for SP and SP(1-7) Quantification.

Enzyme Activity Assay for Neprilysin (NEP)

This protocol is based on the use of a fluorogenic substrate to measure NEP activity.

5.2.1. Materials

-

NEP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Recombinant human Neprilysin (positive control).

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH).

-

NEP inhibitor (e.g., Thiorphan) for specificity control.

-

Tissue homogenate or cell lysate containing NEP.

-

96-well black microplate.

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate).

5.2.2. Procedure

-

Prepare tissue homogenate or cell lysate in ice-cold NEP Assay Buffer.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, add the sample (e.g., 10-50 µg of protein) to each well.

-

For a negative control, add a known NEP inhibitor to some of the sample wells.

-

Add the positive control (recombinant NEP) to separate wells.

-

Prepare a substrate solution by diluting the fluorogenic substrate in the NEP Assay Buffer to the desired final concentration.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes).

-